molecular formula C15H18N2O B11035569 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one

1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one

Cat. No.: B11035569
M. Wt: 242.32 g/mol
InChI Key: OOUQBKPBHIVDGY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one typically involves the reaction of 4-methyl-2-phenylpiperazine with a suitable alkyne derivative. One common method involves the use of 1-bromo-2-butyne as the alkyne source. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the piperazine ring. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile
  • 3-cyano-2-(4-methyl-2-phenyl-1-piperazynyl)pyridine

Comparison: 1-(4-Methyl-2-phenylpiperazino)-2-butyn-1-one is unique due to its butynone moiety, which imparts distinct chemical reactivity compared to similar compounds that may have different functional groups. This uniqueness makes it valuable for specific applications where the butynone functionality is required .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-(4-methyl-2-phenylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C15H18N2O/c1-3-7-15(18)17-11-10-16(2)12-14(17)13-8-5-4-6-9-13/h4-6,8-9,14H,10-12H2,1-2H3

InChI Key

OOUQBKPBHIVDGY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1C2=CC=CC=C2)C

Origin of Product

United States

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